An In-Depth Technical Guide to cis-4-Chloro-2-butenylamine Hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to cis-4-Chloro-2-butenylamine Hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of cis-4-chloro-2-butenylamine hydrochloride, a versatile bifunctional building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and its strategic application in the synthesis of complex nitrogen-containing heterocycles. This document is designed to not only present established data but also to offer insights into the practical considerations and mechanistic underpinnings that are crucial for its effective utilization in a research and development setting.
Molecular Structure and Physicochemical Properties
cis-4-Chloro-2-butenylamine hydrochloride, with the CAS number 7153-66-4, possesses a unique molecular architecture that is key to its reactivity.[1] The molecule incorporates a cis (or Z) configured double bond, a primary amine, and an allylic chloride. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a convenient reagent for a variety of synthetic transformations.[2]
The presence of both a nucleophilic primary amine and an electrophilic allylic chloride within the same molecule allows for its use in a range of intramolecular and intermolecular reactions. The cis geometry of the alkene is a critical feature that influences the stereochemical outcome of cyclization reactions.
Below is a table summarizing the key physicochemical properties of cis-4-chloro-2-butenylamine hydrochloride.
| Property | Value | Source(s) |
| CAS Number | 7153-66-4 | [1] |
| Molecular Formula | C₄H₉Cl₂N | [1] |
| Linear Formula | ClCH₂CH=CHCH₂NH₂·HCl | |
| Molecular Weight | 142.03 g/mol | |
| Melting Point | 125-131 °C (lit.) | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [1] |
| InChI Key | ZGCNYBMDGKVWFH-ODZAUARKSA-N | |
| SMILES String | Cl.NC\C=C/CCl |
Synthesis of cis-4-Chloro-2-butenylamine Hydrochloride: A Plausible Synthetic Approach
The synthesis can be conceptualized as a two-step process:
-
Synthesis of the Precursor: The starting material, cis-1,4-dichloro-2-butene, is commercially available and can be synthesized by the chlorination of butadiene.[3][4]
-
Nucleophilic Substitution with Ammonia: The key transformation is the nucleophilic substitution of one of the allylic chlorides with ammonia. This reaction must be carefully controlled to favor mono-substitution over di-substitution and the formation of cyclic byproducts.
The reaction of cis-1,4-dichloro-2-butene with ammonia has been reported to yield a mixture of products, including the desired 3-pyrroline and a spiro compound.[5] The formation of these products highlights the inherent reactivity of the bifunctional starting material. To favor the formation of the open-chain product, a large excess of ammonia would be employed to statistically favor the reaction of one molecule of the dichloride with one molecule of ammonia.
Logical Workflow for the Synthesis
Caption: Proposed synthetic workflow for cis-4-chloro-2-butenylamine hydrochloride.
Proposed Experimental Protocol
Caution: This is a proposed protocol based on related literature and should be optimized and performed with appropriate safety precautions by qualified personnel.
Materials:
-
cis-1,4-Dichloro-2-butene
-
Anhydrous ammonia
-
Anhydrous ethanol
-
Hydrochloric acid (in a suitable solvent, e.g., diethyl ether)
-
Round-bottom flask with a reflux condenser and a gas inlet
-
Magnetic stirrer
-
Cooling bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve cis-1,4-dichloro-2-butene (1.0 eq) in anhydrous ethanol.
-
Ammonia Addition: Cool the solution in a suitable cooling bath. Introduce a large excess of anhydrous ammonia gas into the solution with vigorous stirring. Alternatively, a solution of ammonia in ethanol can be used.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.
-
Workup: Upon completion, the excess ammonia is carefully removed. The reaction mixture is filtered to remove any ammonium chloride precipitate. The solvent is removed under reduced pressure.
-
Purification: The crude cis-4-chloro-2-butenylamine can be purified by vacuum distillation or column chromatography.
-
Salt Formation: The purified amine is dissolved in a suitable anhydrous solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in the same or a compatible solvent. The resulting precipitate of cis-4-chloro-2-butenylamine hydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.
Spectroscopic Characterization
Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for cis-4-chloro-2-butenylamine hydrochloride is limited. However, based on the known structure, the expected spectral features can be predicted.
Expected ¹H NMR Spectral Data (in D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.0-5.8 | m | 2H | -CH=CH- |
| ~4.2 | d | 2H | -CH₂Cl |
| ~3.8 | d | 2H | -CH₂NH₃⁺ |
Expected ¹³C NMR Spectral Data (in D₂O)
| Chemical Shift (δ, ppm) | Assignment |
| ~130-125 | -CH=CH- |
| ~45-40 | -CH₂Cl |
| ~40-35 | -CH₂NH₃⁺ |
Expected Infrared (IR) Spectral Data (KBr Pellet)
The IR spectrum of the hydrochloride salt is expected to show characteristic absorptions for the ammonium group (N-H stretches and bends) and the C=C bond.
| Wavenumber (cm⁻¹) | Assignment |
| 3200-2800 (broad) | N-H stretching vibrations of the -NH₃⁺ group[6] |
| ~1650 | C=C stretching vibration (cis-alkene) |
| ~1600 | N-H bending vibrations of the -NH₃⁺ group |
| ~700 | C-Cl stretching vibration |
Reactivity and Synthetic Applications
The synthetic utility of cis-4-chloro-2-butenylamine hydrochloride stems from the presence of two reactive functional groups: a primary amine and an allylic chloride. This bifunctionality allows for a variety of transformations, most notably in the construction of nitrogen-containing heterocycles.
Nucleophilic Reactivity of the Amine
The primary amine is a good nucleophile and can participate in a variety of bond-forming reactions, such as:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
Electrophilic Reactivity of the Allylic Chloride
The allylic chloride is susceptible to nucleophilic substitution reactions, both through Sₙ2 and Sₙ2' mechanisms. The reactivity is enhanced by the adjacent double bond, which can stabilize the transition state.
Application in the Synthesis of Pyrrolidines and Other Heterocycles
A key application of this building block is in the synthesis of substituted pyrrolidines, a common scaffold in many pharmaceuticals.[7][8] The general strategy involves an initial reaction of the amine with an electrophile, followed by an intramolecular cyclization where the nitrogen attacks the carbon bearing the chlorine atom.
Logical Workflow for Pyrrolidine Synthesis
Caption: General workflow for the synthesis of substituted pyrrolidines.
Experimental Protocol: Synthesis of a Substituted Pyrrolidine (Illustrative Example)
This protocol is a generalized procedure and would require optimization for specific substrates.
Materials:
-
cis-4-Chloro-2-butenylamine hydrochloride
-
A suitable electrophile (e.g., an acid chloride or an alkyl halide)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Deprotonation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend cis-4-chloro-2-butenylamine hydrochloride (1.0 eq) in the anhydrous solvent.
-
Amine Formation: Add the non-nucleophilic base (1.1 eq) and stir the mixture at room temperature for 30 minutes to generate the free amine in situ.
-
N-Functionalization: Cool the mixture to 0 °C and add the electrophile (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete formation of the N-substituted intermediate.
-
Cyclization: Add an additional equivalent of the non-nucleophilic base to promote the intramolecular cyclization. The reaction may require heating to proceed at a reasonable rate.
-
Workup and Purification: After the reaction is complete, quench with water and extract the product with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired substituted pyrrolidine.
Safety and Handling
cis-4-Chloro-2-butenylamine hydrochloride is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
cis-4-Chloro-2-butenylamine hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the construction of nitrogen-containing heterocycles that are of interest in medicinal chemistry. Its bifunctional nature, coupled with the defined stereochemistry of the double bond, provides a powerful tool for the synthesis of complex molecular architectures. While detailed synthetic and spectroscopic data in the public domain are somewhat limited, a clear understanding of its fundamental reactivity allows for its effective application in the design and execution of novel synthetic routes. As the demand for new therapeutic agents continues to grow, the utility of such strategically designed building blocks will undoubtedly increase.
References
- Bobbitt, J. M., Amundsen, L. H., & Steiner, R. I. (1955). Amination Reactions of cis-1,4-Dichloro-2-butene. The Journal of Organic Chemistry, 20(11), 1459-1463.
-
ACS Publications. (n.d.). Amination Reactions of cis-1,4-Dichloro-2-butene. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,4-Dichlorobut-2-ene. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dichloro-cis-2-butene. Retrieved from [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
Sources
- 1. cis-4-Chloro-2-butenylaMine hydrochloride | CymitQuimica [cymitquimica.com]
- 2. Buy 4-Chlorobut-2-en-1-amine [smolecule.com]
- 3. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]
- 4. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. enamine.net [enamine.net]
- 8. lifechemicals.com [lifechemicals.com]
